Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate
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Overview
Description
Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Functional Group Modifications: Introduction of the methoxy and methyl groups at specific positions on the quinoline ring.
Esterification: The final step involves esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to modify the quinoline ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, bind to receptors, or intercalate into DNA, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific functional groups and ester moiety, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is a quinoline derivative that has garnered attention for its potential biological activities. This compound's unique structure, which includes a methoxy group, a methyl group, and a propanoate moiety, contributes to its diverse pharmacological effects. This article explores the biological activity of this compound, synthesizing findings from various studies.
Structure and Properties
The molecular formula of this compound is C14H15N2O4, with a molecular weight of 261.27 g/mol. The compound's structure is essential for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Pharmacological Effects
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial properties against various pathogens. This compound may inhibit bacterial growth through disruption of cellular processes.
- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells, which is crucial for preventing cellular damage.
- Anticancer Potential : Initial studies suggest that this compound could exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, quinoline derivatives generally interact with various enzymes and receptors, modulating their activity. Key interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression.
- Receptor Modulation : It might interact with specific receptors, altering signaling pathways that contribute to cellular responses.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 3-(6-methylquinolin-4(1H)-yl)propanoate | Lacks methoxy group; simpler structure | Less complex than methyl 3-(8-methoxy...) |
Methyl 3-(7-chloroquinolin-4(1H)-yl)propanoate | Contains chlorine instead of methoxy | Different halogen substitution affecting reactivity |
Methyl 2-aminoquinoline | Amino group instead of propanoate | More polar; different biological activity profile |
This table illustrates how structural variations influence the chemical properties and biological activities among similar compounds.
Case Studies
Several studies have investigated the biological activity of quinoline derivatives, highlighting the potential of compounds like this compound:
- Antimicrobial Activity Study : A study demonstrated that related quinoline compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
- Cytotoxicity Evaluation : In vitro studies on cancer cell lines showed that certain quinoline derivatives induced apoptosis through mitochondrial pathways. Methyl 3-(8-methoxy...) was noted for its potential in reducing cell viability in specific cancer types.
- Antioxidant Activity Assessment : Research using DPPH radical scavenging assays indicated that quinoline derivatives possess notable antioxidant capacities, suggesting their utility in protecting cells from oxidative damage.
Future Directions
Further research is essential to fully elucidate the biological activity and mechanisms of action of this compound. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the pathways involved in its biological activities.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C15H17NO4/c1-10-8-11-12(17)4-6-16(7-5-14(18)20-3)15(11)13(9-10)19-2/h4,6,8-9H,5,7H2,1-3H3 |
InChI Key |
UFODIBLNBSZVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CCC(=O)OC |
Origin of Product |
United States |
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